molecular formula C21H12O7 B2657813 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 896820-72-7

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No. B2657813
CAS RN: 896820-72-7
M. Wt: 376.32
InChI Key: NIGWSYWFSLZJBT-OCKHKDLRSA-N
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Description

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C21H12O7 and its molecular weight is 376.32. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

Researchers have developed fully bio-based benzoxazine monomers that undergo copolymerization, showing significant implications for designing new polymers with desirable thermal properties and enhanced cross-linking density, which could be attributed to the electrophilic aromatic substitution of the furan ring structure (Wang et al., 2012).

Heteroacene Production

The synthesis of ladder-type π-conjugated heteroacenes, including structures containing furan rings, has been achieved through palladium-catalyzed reactions, revealing their potential for lower HOMO energy levels and larger band gaps, which are beneficial for electronic applications (Kawaguchi et al., 2007).

Furan-3-carboxylic Esters Synthesis

A direct palladium iodide-catalyzed oxidative carbonylation method has been utilized to efficiently convert 3-yne-1,2-diol derivatives into high-value-added furan-3-carboxylic esters, highlighting a new avenue for synthesizing carbonylated furans (Gabriele et al., 2012).

Benzofuran Derivatives as Analgesics

The synthesis and evaluation of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids for their analgesic activity demonstrated the potential for developing new analgesic agents with low gastric irritancy, offering insights into structure-activity relationships (Boyle et al., 1986).

Benzoxazine Monomers with Furan Groups

The preparation of furan-containing benzoxazine monomers has led to polymers with high glass transition temperatures, high char yields, and low flammability, suggesting their suitability for advanced material applications due to improved dielectric and mechanical properties (Liu & Chou, 2005).

properties

IUPAC Name

[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-20-14-5-4-13(27-21(23)16-2-1-7-24-16)10-17(14)28-19(20)9-12-3-6-15-18(8-12)26-11-25-15/h1-10H,11H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWSYWFSLZJBT-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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